molecular formula C13H15N3O4 B5674898 methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate

methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate

Cat. No.: B5674898
M. Wt: 277.28 g/mol
InChI Key: WAJQYHUMCFYKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is a synthetic organic compound featuring a quinoxaline core substituted with a hydroxy group at position 3 and a beta-alaninate methyl ester moiety. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The beta-alaninate ester group enhances solubility and bioavailability, making this compound a candidate for drug discovery.

Properties

IUPAC Name

methyl 3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-20-12(18)6-7-14-13(19)16-8-11(17)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,19)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJQYHUMCFYKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the reaction of quinoxalin-2(1H)-one with appropriate reagents under controlled conditions to introduce the hydroxy and carbonyl groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Methyl N-[(2',4'-Difluoro-4-Hydroxy-5-Iodobiphenyl-3-yl)carbonyl]-beta-alaninate

  • Structure : Features a biphenyl system with iodine, fluorine substituents, and a beta-alaninate methyl ester.
  • Key Differences: The biphenyl system replaces the quinoxaline ring, altering electronic properties and steric bulk.
  • Applications : Halogenated biphenyl derivatives are often explored in oncology and antimicrobial therapies due to their enhanced stability and membrane permeability.

Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate

  • Structure : Contains a thiazole ring linked to a long aliphatic chain and a methyl ester.
  • Key Differences: The thiazole ring (vs. quinoxaline) offers distinct electronic profiles and hydrogen-bonding capabilities. The aliphatic chain may confer flexibility, influencing interactions with hydrophobic enzyme pockets (e.g., HDAC inhibition).
  • Bioactivity : Exhibits HDAC inhibitory activity with IC₅₀ values of 50 µM in U2OS cells, highlighting its cell-specific efficacy.

3-{[(2-Methylbutan-2-yl)amino]methyl}quinolin-2-ol

  • Structure: Quinoline derivative with an amino-methyl substituent.
  • Key Differences: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms) alters basicity and binding to biological targets. The 2-hydroxy group and tertiary amine side chain may enhance metal chelation or receptor interactions.

Comparative Analysis Table

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Bioactivity/Applications
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate Quinoxaline 3-OH, beta-alaninate methyl ester ~318.3 (estimated) Potential enzyme inhibition, anticancer
Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-beta-alaninate Biphenyl I, F, beta-alaninate methyl ester 485.2 Halogen-driven target binding
Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate Thiazole Aliphatic chain, methyl ester 284.3 HDAC inhibition (IC₅₀ = 50 µM in U2OS)
3-{[(2-Methylbutan-2-yl)amino]methyl}quinolin-2-ol Quinoline 2-OH, tertiary amine side chain 244.3 Chelation, antimicrobial potential

Biological Activity

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : Quinoxaline derivatives often exhibit antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Effects : The quinoxaline scaffold is associated with antimicrobial activity against various pathogens, including bacteria and fungi.
  • Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Antioxidant Activity

A study evaluating the antioxidant potential of related quinoxaline derivatives demonstrated significant radical scavenging activity. For instance, compounds were tested using the DPPH assay, showing IC50 values in the micromolar range. While specific data for this compound is limited, it can be inferred that it may share similar properties based on structural similarities .

Antimicrobial Activity

Research has shown that quinoxaline derivatives possess antimicrobial properties. For example, a related compound was found to inhibit Mycobacterium tuberculosis with an IC90 of 6.8 μM while exhibiting weak cytotoxicity towards human lung fibroblasts . This suggests that this compound may also have potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies on similar compounds have indicated varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives showed GI50 values ranging from 10 to 100 μM against several tumor types. The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation.

Case Study 1: Antioxidant Potential

A recent study examined the antioxidant capabilities of a series of quinoxaline derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in cellular models. The study utilized assays such as the ABTS and DPPH tests to quantify antioxidant activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoxaline derivatives against various bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar efficacy due to its structural characteristics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.